Ptupb

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiangiogenesis-Induced Nephrotoxicity Treatment

PTUPB has been used in research for the treatment of kidney injury from antiangiogenic chemotherapy . This type of kidney injury is a significant clinical challenge, and there is currently a lack of effective pharmacological agents to treat it . PTUPB, a dual soluble epoxide hydrolase (sEH) and cyclooxygenase-2 (COX-2) inhibitor, has been investigated as a potential strategy for treating antiangiogenic therapy-induced kidney damage . The research found that PTUPB treatment reduced histological features by 30%–70% compared with the sorafenib-treated group and restored glomerular nephrin levels .

Advanced Prostate Cancer Treatment

PTUPB has been used in research for the treatment of advanced prostate cancer . The AKR1C3/AR-V7 complex has been recognized as a major driver for drug resistance in advanced prostate cancer . PTUPB has been discovered to have a novel function in AKR1C3 inhibition and has shown more effectiveness than indomethacin and celecoxib in suppressing AKR1C3 activity and CRPC cell growth . PTUPB synergizes with enzalutamide treatment in tumor suppression and gene signature regulation .

Inflammation and Oxidative Stress Reduction

PTUPB has been used in research for the reduction of inflammation and oxidative stress . PTUPB decreased the pro-inflammatory factors, oxidative stress, and activation of NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome in LPS-induced ALI mice . PTUPB pre-treatment remarkably reduced the activation of macrophages and NLRP3 inflammasome in vitro .

Mechanism of Action

Target of Action

PTUPB, a dual cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH) inhibitor, has been found to target multiple receptors in the body . The primary targets of PTUPB are COX-2 and sEH enzymes . These enzymes play crucial roles in inflammation and tumorigenesis . Additionally, PTUPB has been shown to target the epidermal growth factor receptor (EGFR) and hyaluronan-mediated motility receptor (HMMR) .

Mode of Action

PTUPB interacts with its targets, leading to a series of changes in cellular functions. It inhibits the activity of COX-2 and sEH enzymes, thereby reducing the production of pro-inflammatory mediators . PTUPB also suppresses the expression and activation of EGFR and its downstream kinases, ERK1/2 and AKT, indicating that the EGF/EGFR signaling pathway is a potential target . Moreover, PTUPB dramatically suppresses the expression of HMMR .

Biochemical Pathways

PTUPB affects several biochemical pathways. It decreases phosphorylation in the MAPK/ERK and PI3K/AKT/mTOR pathways, which are involved in cell proliferation and survival . PTUPB also modulates the arachidonic acid (ARA) pathway, which plays numerous roles in inflammation and tumorigenesis . Furthermore, PTUPB is involved in the regulation of the EGF/EGFR signaling pathway .

Pharmacokinetics

Ptupb is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

PTUPB has been shown to have significant effects on cellular and molecular levels. It inhibits cell proliferation and induces G1 phase cell cycle arrest . PTUPB also increases apoptosis and reduces tumor growth and angiogenesis . In addition, PTUPB has been found to alleviate pathological injury of lung tissues and reduce the infiltration of inflammatory cells .

Action Environment

The action of PTUPB can be influenced by various environmental factors. For instance, the efficacy of PTUPB in treating antiangiogenic therapy-induced kidney damage was investigated in a study where the drug was administered to male Sprague–Dawley rats that were on a high-salt diet . The study found that PTUPB treatment attenuated the sorafenib-induced blood pressure elevation and mitigated sorafenib-induced proteinuria .

Future Directions

PTUPB has shown promise in various areas of medical research. It has been found to synergize with enzalutamide treatment in advanced prostate cancer . It also alleviates bleomycin-induced pulmonary fibrosis in mice via inhibiting senescence . These findings suggest that PTUPB could have potential therapeutic applications in the future.

properties

IUPAC Name |

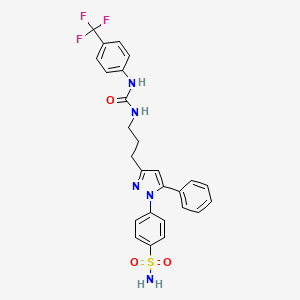

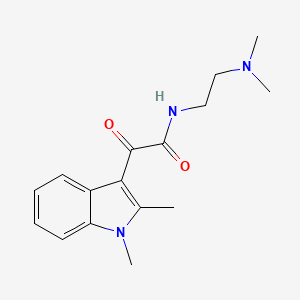

1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEPEVFNTFMBAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ptupb | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-methylthieno[3,2-b]pyridine](/img/structure/B2397835.png)

![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)

![Lithium 1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2397855.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2397857.png)